molecular formula C16H17FN2O3S B2764639 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034301-95-4

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2764639
CAS No.: 2034301-95-4
M. Wt: 336.38
InChI Key: RCRDJJLPQOZKOJ-UHFFFAOYSA-N
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Description

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

    Coupling with Pyridine: The final step involves the coupling of the sulfonylated piperidine with a pyridine derivative, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine and pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity to these targets, while the piperidine and pyridine rings contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzene
  • 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Uniqueness

4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of both a piperidine and pyridine ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRDJJLPQOZKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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